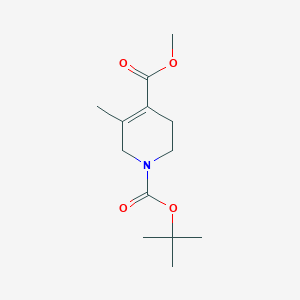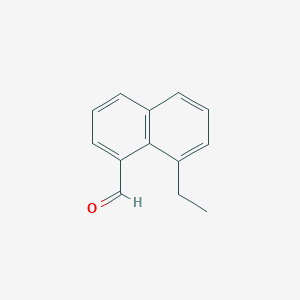
8-Ethyl-1-naphthaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethyl-1-naphthaldehyde is an organic compound belonging to the naphthaldehyde family It is characterized by the presence of an ethyl group at the 8th position and an aldehyde group at the 1st position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Ethyl-1-naphthaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 8-ethylnaphthalene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method includes the oxidation of 8-ethyl-1-naphthylmethanol using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Ethyl-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-ethyl-1-naphthoic acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to form 8-ethyl-1-naphthylmethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: 8-Ethyl-1-naphthoic acid.
Reduction: 8-Ethyl-1-naphthylmethanol.
Substitution: Various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
8-Ethyl-1-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various naphthalene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Ethyl-1-naphthaldehyde largely depends on its chemical reactivity. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In biological systems, it may interact with cellular components, leading to potential antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-Naphthaldehyde: Lacks the ethyl group at the 8th position, making it less sterically hindered.
2-Ethyl-1-naphthaldehyde: Similar structure but with the ethyl group at the 2nd position, leading to different reactivity and properties.
8-Methyl-1-naphthaldehyde: Contains a methyl group instead of an ethyl group, resulting in slightly different chemical behavior.
Uniqueness: 8-Ethyl-1-naphthaldehyde is unique due to the presence of the ethyl group at the 8th position, which influences its steric and electronic properties. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C13H12O |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
8-ethylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O/c1-2-10-5-3-6-11-7-4-8-12(9-14)13(10)11/h3-9H,2H2,1H3 |
InChI Key |
FESUCIZIIQEYEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C1C(=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


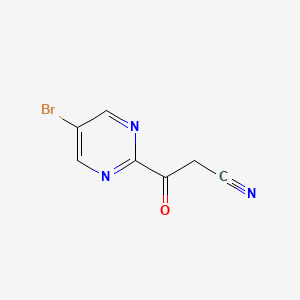
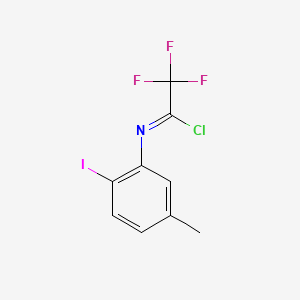
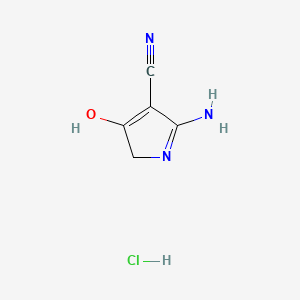
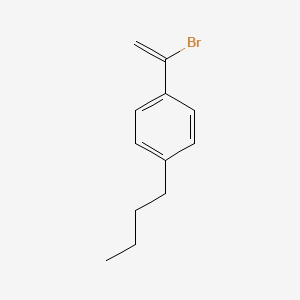
![4-[(3-Nitrophenyl)amino]cyclohexanol](/img/structure/B13704181.png)
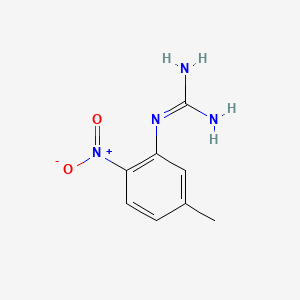

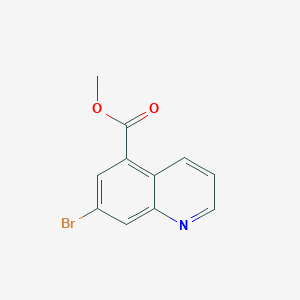
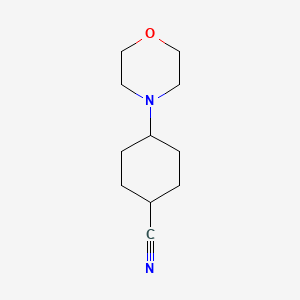

![Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate](/img/structure/B13704233.png)

